An In-depth Technical Guide to 2-(2-Isopropoxyphenyl)morpholine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(2-Isopropoxyphenyl)morpholine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Isopropoxyphenyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its chemical structure, physical properties, and a plausible synthetic route.
Chemical Structure and Nomenclature
2-(2-Isopropoxyphenyl)morpholine is a derivative of morpholine, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group.[1] The substituent at the 2-position of the morpholine ring is a 2-isopropoxyphenyl group.
Systematic (IUPAC) Name: 2-(2-Isopropoxyphenyl)morpholine
Chemical Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
Below is a two-dimensional representation of the chemical structure:
Caption: 2D structure of 2-(2-Isopropoxyphenyl)morpholine.
Predicted Physical and Chemical Properties
| Property | Predicted Value | Justification |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Morpholine is a colorless liquid.[1] The introduction of the aromatic ring may increase the melting point and impart a slight color. |
| Boiling Point | > 200 °C | The boiling point of morpholine is 128-129 °C. The addition of the bulky and higher molecular weight isopropoxyphenyl group will significantly increase the boiling point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | Morpholine is miscible with water.[1] The large, nonpolar isopropoxyphenyl group will decrease water solubility. |
| pKa | ~7.5 - 8.5 | The pKa of the conjugate acid of morpholine is 8.5. The electron-donating nature of the isopropoxy group may slightly increase the basicity of the nitrogen atom. |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 2-(2-isopropoxyphenyl)morpholine can be designed based on established procedures for the preparation of 2-substituted morpholines.[4][5] A common strategy involves the reaction of a suitably substituted epoxide with an ethanolamine derivative.
A proposed two-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 2-(2-Isopropoxyphenyl)morpholine.
Step 1: Synthesis of 1-((2-Hydroxyethyl)amino)-2-(2-isopropoxyphenyl)ethanol
The synthesis would commence with the nucleophilic ring-opening of 2-isopropoxystyrene oxide with ethanolamine. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to facilitate the reaction.
Step 2: Intramolecular Cyclization to form 2-(2-Isopropoxyphenyl)morpholine
The resulting amino alcohol intermediate undergoes an intramolecular cyclization via dehydration to form the morpholine ring. This is commonly achieved by heating the intermediate in the presence of a strong acid catalyst, such as sulfuric acid.
Potential Pharmacological Significance
The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[2][6] The introduction of various substituents onto the morpholine ring allows for the fine-tuning of a compound's pharmacological profile.
Derivatives of 2-arylmorpholine have been investigated for their effects on the central nervous system. For instance, some analogs have shown potential as antidepressant agents.[7] The nature of the substituent on the phenyl ring plays a crucial role in determining the specific biological activity. For example, studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine analogues have shown adrenergic stimulating and blocking activities.[8]
The 2-isopropoxyphenyl group in the target molecule is of interest due to its lipophilicity and potential to engage in specific interactions with biological targets. The isopropoxy group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The potential for this compound to modulate the activity of various receptors and enzymes makes it a candidate for further investigation in drug discovery programs targeting a range of therapeutic areas.
Conclusion
While specific experimental data on 2-(2-Isopropoxyphenyl)morpholine is currently lacking in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals. By leveraging established principles of organic chemistry and medicinal chemistry, we have outlined its chemical structure, predicted its key physical and chemical properties, and proposed a viable synthetic route. The potential pharmacological relevance of the 2-arylmorpholine scaffold suggests that 2-(2-Isopropoxyphenyl)morpholine is a compound worthy of synthesis and further biological evaluation.
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